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Compound of Interest

Compound Name: JX10

Cat. No.: B15614656 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for utilizing JX10 in preclinical and clinical stroke

models. The following troubleshooting guides and frequently asked questions (FAQs) are

designed to address specific issues that may arise during experimentation, ensuring the

generation of robust and reproducible data.

Frequently Asked Questions (FAQs)
Q1: What is JX10 and what is its mechanism of action in acute ischemic stroke?

JX10 (formerly known as TMS-007) is an investigational small molecule drug for the treatment

of acute ischemic stroke (AIS).[1][2] It is derived from the fungus Stachybotrys microspora and

exhibits a novel dual mechanism of action:[3]

Thrombolytic Activity: JX10 promotes the breakdown of blood clots (fibrinolysis) by inducing

a conformational change in plasminogen, making it more susceptible to activation by

endogenous activators like tissue plasminogen activator (t-PA).[3] This helps to restore blood

flow to the ischemic brain tissue.

Anti-inflammatory Activity: JX10 inhibits soluble epoxide hydrolase (sEH), an enzyme that

degrades anti-inflammatory epoxy-fatty acids.[4] By inhibiting sEH, JX10 increases the levels

of these protective molecules, which helps to reduce inflammation and ischemia-reperfusion

injury at the site of the stroke.[1][5]
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Q2: What is the potential advantage of JX10 over existing thrombolytic therapies?

The primary advantage of JX10 is its potential to extend the therapeutic window for AIS

treatment beyond the current 4.5-hour timeframe for t-PA.[2][6] Clinical trial data suggests that

JX10 may be effective when administered up to 12 hours after the onset of stroke symptoms.

[6] Additionally, preclinical and clinical studies indicate a lower risk of symptomatic intracranial

hemorrhage (sICH) compared to traditional thrombolytics.[3][7]

Q3: What are the recommended dosages for JX10 in experimental settings?

In the Phase 2a clinical trial, JX10 was administered as a single intravenous infusion at doses

of 1, 3, or 6 mg/kg.[2][7] For preclinical studies in rodent models of stroke, effective doses have

been reported in a similar range. Researchers should perform dose-response studies to

determine the optimal dose for their specific animal model and experimental conditions.

Q4: How should JX10 be prepared for administration?

For clinical trials, JX10 is typically supplied as a lyophilized powder that is reconstituted with

sterile water for injection and then further diluted in a saline solution before intravenous

infusion.[8] For preclinical studies, researchers should follow a similar procedure, ensuring the

final formulation is sterile and compatible with the chosen route of administration. It is crucial to

consult the manufacturer's instructions or relevant publications for specific details on

formulation and stability.
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Problem Potential Cause(s) Recommended Solution(s)

High variability in infarct

volume between animals in the

same treatment group.

1. Inconsistent occlusion in the

MCAO model.2. Anatomical

variations in the Circle of

Willis.3. Fluctuations in body

temperature during and after

surgery.4. Differences in

anesthetic depth.

1. Use laser Doppler flowmetry

to confirm successful and

consistent occlusion and

reperfusion.2. Modify the

surgical protocol to repair

incisions in the carotid arteries,

allowing for more consistent

reperfusion.3. Maintain core

body temperature at 37°C

using a heating pad and

monitor closely post-surgery.4.

Ensure a consistent and

monitored level of anesthesia

throughout the procedure.

Lack of significant therapeutic

effect of JX10.

1. Suboptimal dosage for the

specific animal model.2.

Inappropriate timing of

administration.3. Issues with

drug formulation or stability.4.

Model severity may be too mild

or too severe to detect a

therapeutic effect.

1. Conduct a dose-response

study to determine the optimal

therapeutic dose.2. Administer

JX10 within the extended

therapeutic window (up to 12

hours post-occlusion) as

supported by clinical data.3.

Ensure proper reconstitution

and handling of JX10 to

maintain its activity. Prepare

fresh solutions for each

experiment.4. Adjust the

duration of occlusion in the

MCAO model to induce a

consistent and moderate

infarct size.

Unexpected adverse events or

mortality.

1. Off-target effects of JX10.2.

Complications from the

surgical procedure (e.g.,

hemorrhage).3. Interaction with

1. Although preclinical and

clinical data suggest a good

safety profile, monitor animals

closely for any signs of distress

or toxicity. Consider reducing
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anesthetics or other

medications.

the dose if necessary.2.

Meticulous surgical technique

is crucial to minimize bleeding

and other complications.

Exclude animals with surgical

complications from the final

analysis.3. Review the

literature for any known

interactions between JX10 and

the anesthetic agents being

used.

Difficulty in assessing

functional outcomes.

1. Insensitive behavioral tests

for the induced deficit.2.

Insufficient training of animals

before baseline testing.3.

Subjectivity in scoring

behavioral tests.

1. Use a battery of behavioral

tests that assess different

aspects of sensorimotor and

cognitive function.2.

Adequately train animals on all

behavioral tasks before

inducing stroke to obtain a

stable baseline.3. Ensure that

experimenters scoring

behavioral outcomes are

blinded to the treatment

groups to minimize bias.

Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 2a clinical trial of JX10 in

patients with acute ischemic stroke.

Table 1: Efficacy Outcomes at 90 Days
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Outcome
JX10 (Combined
Doses)

Placebo p-value

Functional

Independence (mRS

0-1)

40.4% (21/52) 18.4% (7/38) 0.03

Vessel Recanalization

at 24 hours
58.3% (14/24) 26.7% (4/15) -

mRS: modified Rankin Scale[5][7]

Table 2: Safety Outcomes

Outcome
JX10 (Combined
Doses)

Placebo p-value

Symptomatic

Intracranial

Hemorrhage (sICH)

within 24 hours

0% (0/52) 2.6% (1/38) 0.42

[6][7]

Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice (Transient)

This protocol describes a common method for inducing focal cerebral ischemia to model stroke

in mice.

Anesthesia and Preparation:

Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

Place the mouse in a supine position on a heating pad to maintain body temperature at

37°C.
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Make a midline cervical incision and carefully expose the right common carotid artery

(CCA), external carotid artery (ECA), and internal carotid artery (ICA).

Occlusion:

Ligate the distal end of the ECA.

Place a temporary ligature around the CCA.

Make a small incision in the ECA and insert a silicone-coated 6-0 nylon monofilament.

Advance the filament through the ICA until it occludes the origin of the middle cerebral

artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry,

confirms occlusion.

Tighten the ligature around the ECA stump to secure the filament.

JX10 Administration:

At the desired time point post-occlusion, administer JX10 or vehicle control intravenously

(e.g., via the tail vein). Prepare the JX10 solution as described in the FAQs.

Reperfusion:

After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow

for reperfusion.

Permanently ligate the ECA stump.

Close the cervical incision with sutures.

Post-operative Care and Outcome Assessment:

Allow the mouse to recover in a heated cage.

Monitor for any adverse effects.

At 24 hours post-MCAO, assess neurological deficits using a standardized scoring

system.
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Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-

triphenyltetrazolium chloride (TTC) staining.
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Caption: Dual mechanism of action of JX10 in acute ischemic stroke.
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Caption: Experimental workflow for JX10 evaluation in a mouse MCAO model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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